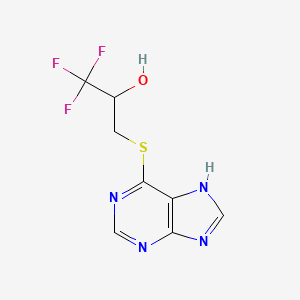
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical And Chemical Properties Analysis
Physical properties include melting point, boiling point, solubility, and density. Chemical properties refer to the compound’s reactivity with other substances .Applications De Recherche Scientifique
Molecular Docking and Quantum Chemical Calculations
Research into the molecular structure, spectroscopic data, and quantum chemical calculations of compounds structurally similar to 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol has been conducted to understand their geometric optimization, vibrational spectra, and molecular parameters. These studies involve density functional theory (DFT) calculations to predict molecular docking results and assess biological effects, which are critical for drug design and development processes. For example, Viji et al. (2020) conducted a study on a related compound, providing insights into its molecular structure and potential biological effects based on molecular docking predictions (Viji et al., 2020).
Synthesis and Antimicrobial Agents
Another area of research involves the synthesis of novel compounds from the thiazole and thiadiazole families, incorporating pyrazole moieties as antimicrobial agents. These studies aim to develop new antimicrobial compounds that can combat bacterial and fungal strains effectively. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles, demonstrating their potential as anticancer and antimicrobial agents, which underscores the versatility and biomedical relevance of these compounds (Gomha et al., 2014).
Corrosion Inhibition
The structural analogs of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol have been studied for their potential as corrosion inhibitors. These studies are essential for developing new materials that can prevent corrosion in metals, which has significant implications for industrial applications. For instance, research by Farahati et al. (2019) on thiazoles as corrosion inhibitors of copper highlights the potential of these compounds in protecting metals in acidic environments (Farahati et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-11-23-18(15-5-7-16(20)8-6-15)13-25-19(23)22-21-12-14-3-9-17(24)10-4-14/h2-10,12-13,24H,1,11H2/b21-12-,22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAMJKVRJWZQQ-XIVPUQJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

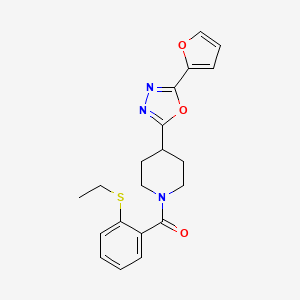
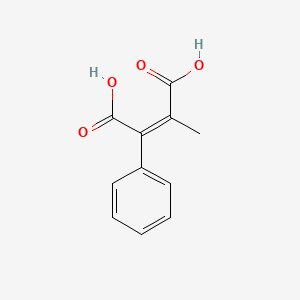
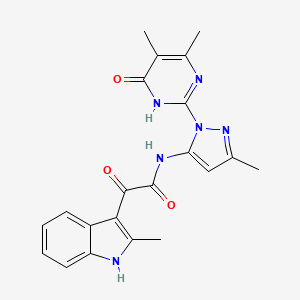
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
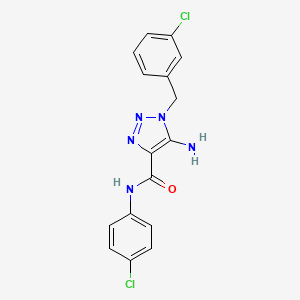
![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)

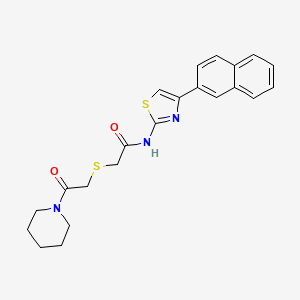
![N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2671871.png)
![2-imino-N-(2-methoxyethyl)-10-methyl-5-oxo-1-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2671873.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2671875.png)


